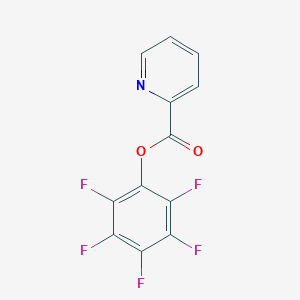

Pentafluorophenyl pyridine-2-carboxylate

Vue d'ensemble

Description

Pentafluorophenyl pyridine-2-carboxylate (CAS RN: 188837-53-8) is a fluorinated aromatic ester with the molecular formula C₁₂H₄F₅NO₂ and a molecular weight of 289.16 g/mol. It features a pyridine-2-carboxylate moiety esterified with a pentafluorophenyl group, as depicted by its SMILES notation: FC1=C(F)C(F)=C(OC(=O)C2=CC=CC=N2)C(F)=C1F . The compound exhibits a melting point range of 55.5–59°C and is commercially available at 95% purity, with a price of ¥70,200 per gram . Its electron-deficient pentafluorophenyl group enhances reactivity, making it a valuable intermediate in organic synthesis, particularly in coupling reactions and as an active ester for peptide bond formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentafluorophenyl pyridine-2-carboxylate can be synthesized through the reaction of pentafluorophenol with pyridine-2-carbonyl chloride hydrochloride . The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the ester bond between the pentafluorophenyl group and the pyridine-2-carboxylate moiety . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluorophenyl pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles, leading to the formation of substituted pyridine-2-carboxylates.

Common Reagents and Conditions

Major Products Formed

Nucleophilic substitution: Substituted pyridine-2-carboxylates with various functional groups depending on the nucleophile used.

Hydrolysis: Pyridine-2-carboxylic acid and pentafluorophenol.

Applications De Recherche Scientifique

Proteomics

One of the primary applications of pentafluorophenyl pyridine-2-carboxylate is in the field of proteomics, particularly as a labeling agent for proteins.

- Protein-Protein Interactions : The compound can be covalently attached to specific amino acids (notably cysteine) within proteins through cysteine alkylation. This process allows for the creation of "PFP-tagged" proteins, which can be utilized in assays such as co-immunoprecipitation and mass spectrometry to identify and characterize protein interaction partners.

-

Advantages : The use of this compound offers several advantages:

- Enhanced stability of labeled proteins.

- Improved sensitivity in detection methods.

- Potential for multiplexing in assays, allowing simultaneous analysis of multiple interactions.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its ability to modify pharmacokinetic properties of drug candidates.

- Fluorination Effects : The introduction of fluorine atoms often enhances metabolic stability and bioactivity. For instance, fluorinated compounds have been linked to improved binding affinity for biological targets while reducing susceptibility to metabolic degradation .

- Bioactivity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various bacterial strains. This potential opens avenues for developing new antibiotics or therapeutic agents targeting resistant pathogens.

Environmental Studies

The environmental implications of fluorinated compounds are significant, as they can persist in ecosystems and affect human health.

- Fluoride Ion Impact : Research indicates that organofluorine compounds, including pentafluorophenyl pyridine derivatives, may contribute to environmental fluoride overload. Understanding these impacts is crucial for assessing risks associated with their widespread use in pharmaceuticals and agrochemicals .

Case Study 1: Protein Labeling Efficiency

A study demonstrated the effectiveness of this compound in labeling proteins for mass spectrometry analysis. The results indicated that proteins labeled with this compound exhibited greater stability and clearer detection compared to traditional labeling methods.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of pentafluorophenyl pyridine derivatives revealed significant activity against specific bacterial strains. This study suggests potential applications in developing new antibacterial agents.

Mécanisme D'action

The mechanism of action of pentafluorophenyl pyridine-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the ester bond more susceptible to nucleophilic attack . This property allows the compound to act as an effective reagent in various chemical transformations, facilitating the formation of new bonds and functional groups .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pentafluorophenyl Esters

The following table compares pentafluorophenyl pyridine-2-carboxylate with four structurally related esters, highlighting key physicochemical properties and commercial

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity | Price (¥/g) | CAS RN |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₄F₅NO₂ | 289.16 | 55.5–59 | 95% | 70,200 | 188837-53-8 |

| Pentafluorophenyl 6-phenylnicotinate | C₁₈H₈F₅NO₂ | 365.25 | 113–115 | 97% | 29,900 | 934570-41-9 |

| Pentafluorophenyl 3-(pyrid-2-yloxy)benzoate | C₁₈H₈F₅NO₃ | 373.25 | 60.5–61.5 | 97% | 29,900 | Not provided |

| Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate | C₁₅H₅F₅N₂O₂S | 396.25 | 136–137 | 97% | 33,500 | Not provided |

| Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate | C₁₅H₁₀F₅N₃O₂ | 343.25 | 143–144 | >97% | 33,500 | Not provided |

Key Observations:

Structural Variations :

- Pentafluorophenyl 6-phenylnicotinate incorporates a bulkier nicotinate (pyridine-3-carboxylate) group with a phenyl substituent, increasing molecular weight and melting point compared to PFPPC .

- Pentafluorophenyl 3-(pyrid-2-yloxy)benzoate contains a pyridyloxy-substituted benzoate group, resulting in a similar melting point to PFPPC but higher molecular weight .

- Thiazole- and pyrimidine-based derivatives exhibit significantly higher melting points (>130°C), likely due to enhanced crystallinity from heterocyclic rigidity and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

Cost and Purity :

- PFPPC is the most expensive (¥70,200/g) despite its lower purity (95%), suggesting higher synthesis complexity or specialized applications .

- Other derivatives (e.g., 6-phenylnicotinate) are cheaper (¥29,900/g) and available at higher purity (97%), making them preferable for large-scale applications .

Reactivity and Applications: PFPPC’s lower melting point and simpler structure may improve solubility in non-polar solvents, advantageous for reactions requiring homogeneous conditions . Thiazole- and pyrimidine-based esters are utilized in medicinal chemistry for their bioactivity, whereas PFPPC is primarily employed as a synthetic intermediate .

Research Findings and Functional Insights

- Synthetic Utility: PFPPC and related esters are synthesized via Pd-catalyzed C-N coupling or esterification reactions. For example, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives are prepared using Buchwald-Hartwig conditions with xantphos ligands .

- Stability in Materials Science : Pentafluorophenyl esters like [6,6]-phenyl-C61 butyric acid pentafluorophenyl ester (PC61BPF) suppress fullerene aggregation in polymer solar cells, enhancing thermal stability. PFPPC’s analogs may similarly stabilize organic electronic materials .

- Electron-Deficient Reactivity: The pentafluorophenyl group in PFPPC increases electrophilicity, enabling efficient nucleophilic acyl substitutions compared to non-fluorinated analogs (e.g., phenyl pyridine-2-carboxylate, CAS 26838-86-8) .

Activité Biologique

Pentafluorophenyl pyridine-2-carboxylate (PFPC) is a synthetic organic compound characterized by its unique structural features, including a pentafluorophenyl group and a pyridine ring with a carboxylate functional group. This article explores the biological activity of PFPC, focusing on its biochemical interactions, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula of PFPC is . The presence of the pentafluorophenyl group significantly influences its chemical reactivity and biological properties. The electron-withdrawing nature of this group enhances lipophilicity, which can affect the compound's interaction with biological targets.

Enzyme Modulation

PFPC has been shown to interact with various enzymes, influencing their activity. Notably, it affects acetylcholinesterase activity, which is crucial in the cholinergic nervous system. The compound's ability to form stable adducts with nucleophiles such as amines and thiols suggests potential applications in enzyme inhibition and modulation.

Cellular Effects

Research indicates that PFPC can influence cellular processes, including cell signaling pathways and gene expression. Its derivatives have demonstrated antimicrobial properties against specific bacterial strains, indicating a potential for developing new antimicrobial agents. Additionally, studies have shown that PFPC can enhance enzyme activity at lower doses while reducing oxidative stress in animal models.

The mechanism by which PFPC exerts its biological effects involves several key interactions:

- Molecular Targeting : The pentafluorophenyl group engages in π-π interactions with aromatic residues in proteins, while the pyridine ring participates in hydrogen bonding and coordination with metal ions. This dual interaction can modulate enzyme activities and other biochemical processes.

- Chemical Reactions : PFPC undergoes various chemical reactions, including nucleophilic substitution and hydrolysis, leading to the formation of biologically active derivatives.

Antimicrobial Activity

A study investigating the antimicrobial properties of PFPC derivatives found significant activity against several bacterial strains. For example, compounds structurally similar to PFPC exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that fluorination may improve bioactivity .

Enzyme Inhibition Studies

In a comparative analysis of fluorinated compounds, PFPC was shown to inhibit histone deacetylases (HDACs) more effectively than non-fluorinated analogs. The introduction of fluorine at specific positions increased potency against various cancer cell lines, indicating potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentafluorophenyl pyridine-4-carboxylate | Similar fluorinated phenyl group; different position | Explored for catalytic applications |

| Pentafluorophenyl benzoate | Contains a benzoate structure instead of pyridine | Broader applications in polymer chemistry |

| Pentafluorophenyl acetate | Acetic acid derivative | Often used as a reagent for acylation reactions |

The distinct arrangement of functional groups in PFPC contributes to its unique reactivity profile and potential applications compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for pentafluorophenyl pyridine-2-carboxylate, and what purity levels can be achieved under standard conditions?

The compound is typically synthesized via esterification of pyridine-2-carboxylic acid with pentafluorophenol using coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole). Purification via recrystallization or column chromatography yields purity levels of ≥95%, as reported in commercial catalog data . Melting points (55.5–59°C) serve as a critical quality indicator . Researchers should optimize reaction stoichiometry and solvent systems (e.g., dichloromethane or THF) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration .

- HPLC with UV detection to assess purity (≥95% as per supplier specifications) .

- Melting point analysis (55.5–59°C) to validate crystallinity .

- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation (C₁₂H₄F₅NO₂, 289.15 g/mol) .

Q. What safety protocols are advised for handling this compound given limited toxicity data?

Due to incomplete acute and chronic toxicity profiles , researchers should:

- Use PPE (gloves, lab coats, goggles) and work in fume hoods .

- Avoid inhalation/ingestion and implement ALARA (As Low As Reasonably Achievable) exposure principles.

- Store the compound in inert, airtight containers at low temperatures (<4°C) to prevent degradation .

Advanced Research Questions

Q. What challenges arise in analyzing the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-deficient pentafluorophenyl group enhances NAS reactivity but introduces regioselectivity challenges. Methodological solutions include:

- Kinetic studies to identify dominant reaction pathways (e.g., para vs. meta substitution).

- DFT calculations to predict reactive sites and transition states .

- In situ monitoring via NMR or IR spectroscopy to track intermediate formation .

Q. How do conflicting data regarding the compound’s stability under various storage conditions impact experimental reproducibility?

Limited stability data (e.g., hydrolytic susceptibility) necessitate:

- Stability assays under controlled humidity/temperature.

- Periodic purity checks via HPLC or TLC during long-term storage .

- Use of desiccants and inert atmospheres (argon/nitrogen) to mitigate decomposition .

Q. What strategies are effective in resolving discrepancies between theoretical and observed spectroscopic data for derivatives?

Address inconsistencies through:

- Multi-technique validation (e.g., X-ray crystallography for structural confirmation) .

- Comparative analysis with structurally analogous compounds (e.g., phenyl pyridine-2-carboxylate derivatives) .

- Computational modeling to simulate spectra and identify unaccounted electronic effects .

Q. What experimental considerations are critical when employing this compound in metal-organic framework (MOF) synthesis?

Key factors include:

- Solubility optimization in polar aprotic solvents (DMF, DMSO) for ligand coordination.

- Thermal stability assessment via TGA to ensure compatibility with solvothermal synthesis.

- Post-synthetic modification to enhance MOF functionality (e.g., fluorophore integration) .

Q. How can researchers mitigate risks associated with the undefined chronic toxicity profile during long-term studies?

Implement progressive toxicity testing :

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F5NO2/c13-6-7(14)9(16)11(10(17)8(6)15)20-12(19)5-3-1-2-4-18-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJSLIBBYMXLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373058 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188837-53-8 | |

| Record name | Pentafluorophenyl pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.